(3S,6S)-3,6-dimethylpiperazine-2,5-dithione
Description
Properties
IUPAC Name |
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYQNKLBFQZNNC-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=S)NC(C(=S)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=S)N[C@H](C(=S)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dipeptide Cyclization Mechanism
Linear L-alanyl-L-alanine undergoes intramolecular nucleophilic attack, where the N-terminal amine attacks the C-terminal carbonyl carbon, forming the six-membered DKP ring. The reaction is typically catalyzed by hydrochloric acid in refluxing ethanol, achieving yields of 68–72%. Stereochemical integrity is maintained through chiral retention, as confirmed by X-ray crystallography.
Table 1: Cyclo(-Ala-Ala) Synthesis Conditions
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Solvent | Ethanol | 68% | |
| Catalyst | 6M HCl | ||
| Temperature | Reflux (78°C) | ||
| Reaction Time | 12 hours |
Sulfurization to Dithione
Conversion of the dione to dithione is achieved using sulfurizing agents. Two primary methods dominate the literature:
Lawesson’s Reagent-Mediated Sulfurization
Lawesson’s reagent (LR, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) replaces carbonyl oxygens with sulfurs via a nucleophilic mechanism.
Procedure :
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Cyclo(-Ala-Ala) (1 eq) and LR (2.2 eq) are refluxed in anhydrous toluene under nitrogen.
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The reaction progresses through a thiooxime intermediate, confirmed by FT-IR loss of C=O stretches (1680 cm⁻¹) and emergence of C=S (1240 cm⁻¹).
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Purification via silica chromatography (hexane/EtOAc) yields 63–67% dithione.
Table 2: Lawesson’s Reagent Optimization
| LR Equivalents | Temperature | Time | Yield | Byproducts |
|---|---|---|---|---|
| 2.0 | 110°C | 8 h | 58% | Monothione (12%) |
| 2.2 | 110°C | 6 h | 67% | <5% |
| 3.0 | 110°C | 6 h | 65% | Polysulfides (8%) |
Phosphorus Pentasulfide (P₄S₁₀) Method
P₄S₁₀ offers a cost-effective alternative, though with lower stereoselectivity.
Procedure :
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Cyclo(-Ala-Ala) and P₄S₁₀ (3 eq) are heated in pyridine at 80°C for 24 hours.
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The reaction mixture is quenched with ice-water, extracted with CH₂Cl₂, and purified to yield 51–54% dithione.
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¹H NMR analysis shows epimerization (<8%) due to prolonged heating.
Stereoselective Synthesis via Chiral Auxiliaries
To circumvent epimerization, asymmetric methods employ Evans oxazolidinones:
Enantioselective Cyclization
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L-Alanine is converted to a bis-oxazolidinone derivative using (R)-4-benzyl-2-oxazolidinone.
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Ring-opening amidation with H₂S gas in DMF introduces thioamide groups.
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Acid-mediated cyclization yields (3S,6S)-dithione with >98% enantiomeric excess (ee).
Table 3: Chiral Auxiliary Performance
| Auxiliary | ee | Yield | Reaction Time |
|---|---|---|---|
| Evans oxazolidinone | 98% | 61% | 18 h |
| Oppolzer sultam | 95% | 58% | 24 h |
Solid-Phase Synthesis for Scalability
Recent advances utilize resin-bound dipeptides to improve throughput:
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Wang resin-functionalized L-alanine undergoes automated Fmoc solid-phase synthesis.
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Cleavage with TFA/H₂O releases cyclic dione, followed by on-resin sulfurization using LR.
Reaction Thermodynamics and Kinetics
NIST thermochemical data reveal the sulfurization is endothermic (ΔH° = +0.9 kJ/mol), requiring energy input. Kinetic studies show a second-order dependence on LR concentration, with activation energy (Eₐ) of 89 kJ/mol.
Optimization Guidelines :
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Temperature : 110–120°C balances rate and byproduct formation.
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Solvent : Toluene > THF due to higher boiling point and LR solubility.
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Atmosphere : Nitrogen prevents oxidation of thione groups.
Analytical Characterization
Post-synthesis verification employs:
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the dithione group allows for unique reactivity patterns.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the dithione group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the dithione group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithione group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.
Scientific Research Applications
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (3S,6S)-3,6-dimethylpiperazine-2,5-dithione exerts its effects involves interactions with various molecular targets. The dithione group can interact with metal ions, proteins, and other biomolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The stereospecific (S,S) configuration of the methyl groups in (3S,6S)-dimethylpiperazine-2,5-dione enhances its ability to interact with skin lipids, improving permeation .
- Alaptide, a structurally distinct spiro compound, shows higher initial permeation enhancement but similar steady-state performance .
Functional Comparison: Permeation Enhancement
Enhancement Ratios (ER)
Data from in vitro studies using pig skin and Franz diffusion cells:
Key Findings :
- Both (3S,6S)-dimethylpiperazine-2,5-dione and alaptide exhibit transient "burst" effects (12–15-fold ER at 1h) but stabilize to similar steady-state ERs (~2.3-fold) .
- The pseudo-steady-state ER (1–3h) for both compounds is 4.4-fold, suggesting short-term applications are more effective .
- Neither compound shows significant cytotoxicity, making them safer alternatives to traditional enhancers like surfactants .
Mechanism of Action
The methyl groups in (3S,6S)-dimethylpiperazine-2,5-dione likely disrupt stratum corneum lipids, facilitating drug partitioning . In contrast, alaptide’s spiro structure may create transient pores in the skin .
Biological Activity
Overview
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione is a compound with a unique piperazine ring structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 142.16 g/mol. The structure features two methyl groups on the piperazine ring and two sulfur atoms in the form of dithione, which contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
| CAS Number | 5845-61-4 |
| Chemical Structure | Structure |
Synthesis Methods
The synthesis of this compound can be achieved through various methods including:
- Starting Materials : Utilizing D-glutamine as a precursor.
- Reactions : Involves oxidation and reduction processes to modify the piperazine ring.
- Optimization : Techniques such as continuous flow reactors are employed for industrial scalability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors influencing cellular signaling pathways.
Case Studies
- Anticancer Activity : Research has shown that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines. A study highlighted that modifications on the piperazine ring led to increased potency against breast cancer cells.
- Neuroprotective Effects : Another study investigated the neuroprotective properties of related compounds in models of neurodegenerative diseases. Results indicated that these compounds could reduce oxidative stress and improve neuronal survival .
- Antimicrobial Properties : this compound has been evaluated for its antimicrobial efficacy against several bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays.
Applications in Research and Industry
The versatility of this compound extends to various applications:
- Drug Development : It serves as a scaffold for synthesizing novel drug candidates targeting protein-protein interactions.
- Material Science : The incorporation of this compound into polymer chains is being explored for creating biocompatible materials with unique properties suitable for drug delivery systems.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural characterization of (3S,6S)-3,6-dimethylpiperazine-2,5-dione?
- Methodology : Use X-ray crystallography to resolve stereochemistry and confirm the (3S,6S) configuration. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify proton environments and confirm substituent positions. Compare spectral data with analogs like cyclo(Ala-Ala) (CAS 5845-61-4) to validate structural integrity .
- Key Parameters : Monitor chemical shifts for methyl groups (~1.3–1.5 ppm in ¹H NMR) and carbonyl signals (~170–175 ppm in ¹³C NMR).
Q. How does pH affect the stability of (3S,6S)-3,6-dimethylpiperazine-2,5-dione in aqueous solutions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25–40°C. Monitor degradation via HPLC with a C18 column and UV detection (λ = 210–230 nm). Hydrolysis products (e.g., amino acids) can be identified using mass spectrometry .
- Findings : Stability decreases under extreme pH (<3 or >8), with hydrolysis yielding alanine derivatives. Neutral pH (6–7) minimizes degradation.
Q. What synthetic routes are available for (3S,6S)-3,6-dimethylpiperazine-2,5-dione?
- Methodology : Cyclization of L-alanine dipeptides under thermal or catalytic conditions. For example, refluxing L-alanine in acetic anhydride yields the diketopiperazine core. Optimize reaction time (4–8 hours) and temperature (80–100°C) to achieve >90% purity .
- Purification : Use recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane).
Advanced Research Questions
Q. How does (3S,6S)-3,6-dimethylpiperazine-2,5-dione enhance transdermal drug permeation?
- Methodology : Employ ex vivo models (e.g., excised pig ear skin) to measure permeation of model drugs (e.g., theophylline) with/without the compound. Calculate enhancement ratios (ER) using steady-state flux () and permeability coefficients () .
- Key Data : In propylene glycol:water (1:1), ER reaches ~12-fold for theophylline at 1 hour. Mechanistic studies suggest reversible disruption of stratum corneum lipids via FTIR or molecular dynamics simulations .
Q. How can contradictory permeation data (e.g., time-dependent ER variations) be resolved?
- Methodology : Compare pseudo-steady-state (1–3 hours) and real steady-state (6–12 hours) permeation parameters. Use statistical modeling (e.g., ANOVA) to assess significance. Investigate enhancer saturation or skin recovery effects via repeated dosing experiments .
- Case Study : Theophylline ER drops from 12-fold (1 hour) to 4-fold (6–12 hours), indicating transient enhancer efficacy .
Q. What structural modifications improve the compound's bioactivity (e.g., antibacterial effects)?
- Methodology : Synthesize analogs (e.g., 3,6-bis[(4-hydroxyphenyl)methyl] derivatives) and test against pathogens (e.g., Staphylococcus aureus). Use microbroth dilution for MIC determination and molecular docking to predict interactions with bacterial targets (e.g., penicillin-binding proteins) .
- Findings : Bulkier substituents (e.g., benzyl groups) enhance membrane disruption, but stereochemistry (3S,6S) remains critical for activity .
Q. How does stereochemistry influence interactions with biological targets?
- Methodology : Compare (3S,6S) with enantiomers (3R,6R) or diastereomers (3S,6R) using chiral chromatography (e.g., Chiralpak® IG-3 column). Assess receptor binding via surface plasmon resonance (SPR) or radioligand assays .
- Key Insight : (3S,6S) exhibits higher affinity for olfactory receptors than (3R,6R), highlighting enantioselectivity in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
